tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
tert-Butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate: is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a hydroxycyclobutane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol.
Industrial Production Methods: Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Reduction products: Alkenes or alkanes.
Substitution products: Various substituted esters or amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the hydroxy group can form hydrogen bonds, stabilizing the interaction .
Comparison with Similar Compounds
tert-Butyl (1s,3s)-3-aminocyclopentylcarbamate: Similar in structure but contains an amino group instead of an ethynyl group.
tert-Butyl (1s,3r)-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: Contains a benzofuran ring instead of a cyclobutane ring.
Uniqueness:
Properties
CAS No. |
2763740-92-5 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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